2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole
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Overview
Description
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with methyl groups and a phenyl ring bearing a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a dioxaborolane group through a Suzuki-Miyaura coupling reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrrole ring can be oxidized to form carbonyl compounds.
Reduction: The dioxaborolane group can be reduced to form a boronic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of boronic acids.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyrrole ring.
2,5-Dimethylpyrrole: Similar pyrrole structure but lacks the phenyl and dioxaborolane groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane moiety but lacks the pyrrole and phenyl groups.
Properties
Molecular Formula |
C19H26BNO2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2,5-dimethyl-1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |
InChI |
InChI=1S/C19H26BNO2/c1-13-8-11-16(21-14(2)9-10-15(21)3)12-17(13)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
InChI Key |
KMPHVXBKDZLIOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3C(=CC=C3C)C)C |
Origin of Product |
United States |
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